(2S)-2-[(2-Amino-2-methylpropanoyl)amino]-3-(4-hydroxyphenyl)propanoic acid;hydrochloride
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Description
(2S)-2-[(2-Amino-2-methylpropanoyl)amino]-3-(4-hydroxyphenyl)propanoic acid;hydrochloride is a useful research compound. Its molecular formula is C13H19ClN2O4 and its molecular weight is 302.76. The purity is usually 95%.
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Biological Activity
The compound (2S)-2-[(2-Amino-2-methylpropanoyl)amino]-3-(4-hydroxyphenyl)propanoic acid;hydrochloride, commonly referred to as a derivative of 3-(4-hydroxyphenyl)alanine, is notable for its potential biological activities, particularly in the fields of oncology and antioxidant research. This article reviews its biological activity, focusing on its anticancer properties, antioxidant capabilities, and the underlying mechanisms.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₄H₁₈ClN₃O₃
- Molecular Weight : 305.76 g/mol
Anticancer Properties
Recent studies have highlighted the anticancer potential of (2S)-2-[(2-Amino-2-methylpropanoyl)amino]-3-(4-hydroxyphenyl)propanoic acid through various mechanisms:
- Cell Viability Reduction : In vitro studies demonstrated that this compound significantly reduces the viability of A549 non-small cell lung cancer cells. Specifically, compounds derived from this structure reduced cell viability by up to 50% compared to control groups .
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Mechanisms of Action :
- Induction of Apoptosis : The compound appears to activate apoptotic pathways in cancer cells, evidenced by increased caspase activity and phosphatidylserine externalization .
- Inhibition of Cell Migration : It has been observed that this compound also suppresses cell migration in cancer models, which is critical for metastasis prevention .
Antioxidant Activity
The antioxidant properties of (2S)-2-[(2-Amino-2-methylpropanoyl)amino]-3-(4-hydroxyphenyl)propanoic acid have been evaluated using several assays:
- DPPH Radical Scavenging Assay : The compound exhibited significant scavenging activity against DPPH radicals, indicating strong antioxidant potential. This property is crucial for mitigating oxidative stress-related damage in cells .
- Comparative Analysis : When compared to standard antioxidants like ascorbic acid and butylated hydroxytoluene (BHT), the compound showed promising results, positioning it as a potential candidate for further development in antioxidant therapies .
Case Studies and Research Findings
Discussion
The biological activities of (2S)-2-[(2-Amino-2-methylpropanoyl)amino]-3-(4-hydroxyphenyl)propanoic acid suggest its potential as a therapeutic agent in cancer treatment and oxidative stress management. Its ability to induce apoptosis and inhibit cancer cell migration makes it a promising candidate for further research.
Moreover, the antioxidant properties provide an additional layer of therapeutic potential, particularly in diseases where oxidative stress plays a significant role. The versatility of phenolic compounds in biological systems underscores the importance of continued exploration into their mechanisms and applications.
Properties
IUPAC Name |
(2S)-2-[(2-amino-2-methylpropanoyl)amino]-3-(4-hydroxyphenyl)propanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4.ClH/c1-13(2,14)12(19)15-10(11(17)18)7-8-3-5-9(16)6-4-8;/h3-6,10,16H,7,14H2,1-2H3,(H,15,19)(H,17,18);1H/t10-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWNJBBZGPKGKDE-PPHPATTJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.